1,10-Phenanthroline-4,7-diol, 2,9-dimethyl-
Description
2,9-Dimethyl-1,10-phenanthroline-4,7-diol (CAS 27337-63-9, molecular formula C₁₄H₁₂N₂O₂) is a disubstituted 1,10-phenanthroline derivative featuring methyl groups at the 2,9 positions and hydroxyl groups at the 4,7 positions. This compound’s structure combines electron-donating (methyl) and electron-withdrawing (hydroxyl) substituents, which modulate its electrochemical, spectroscopic, and coordination properties. It is utilized in catalysis, metal coordination chemistry, and materials science, with applications in hydrogen evolution and anticancer research .
Properties
IUPAC Name |
2,9-dimethyl-1,10-dihydro-1,10-phenanthroline-4,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-7-5-11(17)9-3-4-10-12(18)6-8(2)16-14(10)13(9)15-7/h3-6H,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOUIVFZUKIUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C3=C(C=C2)C(=O)C=C(N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- typically involves the hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides in acidic media. This process leads to the formation of the corresponding 4,7-oxygenated derivatives . The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield quinone derivatives, while substitution reactions could produce various alkylated or acylated derivatives.
Scientific Research Applications
1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is investigated for its potential as a DNA intercalator, which could have implications in cancer research and drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of colorimetric sensors and luminescent materials.
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity. By binding to the metal ions, the compound can disrupt the normal function of these enzymes, leading to various biological effects .
Comparison with Similar Compounds
Structural and Substituent Effects
Key derivatives and their substituent effects are compared below:
Structural Insights :
- Electron Effects : Methyl groups (electron-donating) increase steric bulk and raise HOMO levels, while hydroxyl groups (electron-withdrawing) lower LUMO levels, creating a redox-active scaffold .
- Steric Hindrance : The 2,9-Me groups in the target compound reduce coordination flexibility compared to unsubstituted diols (e.g., 3922-40-5) but improve stability in catalytic cycles .
Electrochemical Properties
Cyclic voltammetry data (vs. SCE) for selected derivatives:
Key Findings :
- The target compound’s redox behavior is intermediate between electron-rich (methyl) and electron-poor (hydroxyl) derivatives, enabling versatile electron transfer in catalysis .
- Phenothiazine- or carbazole-substituted derivatives exhibit higher oxidative stability but lower catalytic activity due to bulky substituents .
Spectroscopic Characterization
NMR and UV-Vis Data :
- 2,9-Dimethyl-4,7-diol : ¹H-NMR (CDCl₃) δ=2.91 (s, 3H, CH₃), 5.80–6.96 (aromatic protons); UV-Vis λₘₐₓ=310 nm (π→π*) .
- 4,7-Diol (3922-40-5) : ¹H-NMR (DMSO-d₆) δ=8.33 (s, 2H, aromatic), 8.95 (d, 2H); UV-Vis λₘₐₓ=290 nm .
- 4,7-Dichloro (5394-23-0) : ¹H-NMR δ=7.63 (s, 2H), 8.24 (s, 2H); IR ν=739 cm⁻¹ (C-Cl) .
IR Spectroscopy :
- Hydroxyl groups in the target compound show broad O-H stretches at ~3200 cm⁻¹, absent in methyl/chloro derivatives .
Biological Activity
1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- is a derivative of phenanthroline characterized by the presence of hydroxyl groups at positions 4 and 7, and methyl groups at positions 2 and 9. This compound has garnered attention due to its significant biological activities, particularly in the fields of oncology and antimicrobial research.
The molecular formula of 1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- is C₁₄H₁₄N₂O₂ with a molecular weight of approximately 240.26 g/mol. Its structure allows it to act as a chelating agent, forming stable complexes with various metal ions such as copper, iron, and zinc, which are crucial for its biological activity.
Anticancer Properties
Research has indicated that derivatives of phenanthroline exhibit promising anticancer properties. A study involving oxovanadium complexes with phenanthroline ligands demonstrated that these compounds could induce apoptosis in human cancer cells. Specifically, the bis-chelated complex VO(Me2-phen)₂ was found to be particularly effective against various cancer cell lines at low micromolar concentrations . The presence of dimethyl substitutions on the phenanthroline ring significantly enhanced the anticancer activity compared to unsubstituted variants.
Antimicrobial Activity
1,10-Phenanthroline derivatives have also shown notable antibacterial and antifungal activities. In vitro studies have revealed that these compounds possess broad-spectrum antimicrobial properties. For example, metal complexes of phenanthroline ligands were tested against fungal and bacterial pathogens and exhibited substantial growth inhibition . The most active complexes were further evaluated in vivo using Galleria mellonella larvae models and showed improved efficacy compared to traditional antifungal agents like ketoconazole .
The biological activity of 1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- is attributed to its ability to interact with DNA and inhibit topoisomerase enzymes. These interactions disrupt cellular processes leading to apoptosis in cancer cells. Additionally, the chelation of metal ions may enhance the reactivity of the compound towards biological targets .
Comparative Analysis
A comparative analysis of related compounds highlights the unique properties of 1,10-Phenanthroline-4,7-diol, 2,9-dimethyl-. The following table summarizes key structural features and biological activities:
| Compound Name | Structure Features | Unique Properties | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|---|
| 1,10-Phenanthroline-4,7-diol | Hydroxyls at positions 4 and 7 | Effective chelator for metal ions | Moderate | Moderate |
| VO(Me2-phen)₂ | Bis-chelated oxovanadium complex | Stronger anticancer activity due to dimethyl groups | High | Low |
| Neocuproine (2,9-Dimethyl-1,10-phenanthroline) | Methyl groups at positions 2 and 9 | Known for strong affinity for copper ions | Low | Moderate |
Case Studies
Several case studies have explored the efficacy of phenanthroline derivatives in clinical settings:
- Study on Cancer Cell Lines : A systematic investigation into various oxovanadium(IV) complexes demonstrated that those containing dimethyl-substituted phenanthroline exhibited significantly higher cytotoxicity against a range of human cancer cell lines when compared to their unsubstituted counterparts .
- Antifungal Activity in Galleria mellonella : In vivo studies using Galleria mellonella larvae showed that specific metal complexes with phenanthroline ligands not only increased survival rates against lethal fungal infections but also outperformed conventional antifungal treatments .
Q & A
Q. What are the primary synthetic routes for 1,10-phenanthroline derivatives with 4,7-substituents?
Two general pathways are employed:
- De novo synthesis : Constructing the 1,10-phenanthroline core from 1,2-diaminobenzene and substituted C3 units (e.g., diethyl ethoxymethylene malonate). This method is used to synthesize intermediates like 4,7-dichloro-1,10-phenanthroline, a precursor for further substitutions .
- Post-synthetic modification : Introducing substituents via nucleophilic aromatic substitution (e.g., replacing chlorine atoms in 4,7-dichloro-1,10-phenanthroline with alkoxy, aryloxy, or amino groups) .
Key Data : NMR and ESI-MS are critical for confirming substitution patterns (e.g., δ 8.95 ppm for aromatic protons in 4,7-dihydroxy derivatives) .
Q. How is the 4,7-dihydroxy group stabilized in 1,10-phenanthroline derivatives during synthesis?
- Protection-deprotection strategies : Use of sodium hydride in DMSO to deprotonate hydroxyl groups, enabling alkylation or arylation (e.g., with 4-vinylbenzyl chloride). Post-reaction, quenching with brine and purification via silica chromatography ensures stability .
- pH control : Maintaining inert atmospheres during reactions minimizes oxidation of hydroxyl groups .
Q. What analytical methods are used to characterize 2,9-dimethyl-4,7-diol-1,10-phenanthroline?
- ¹H NMR : Aromatic protons (e.g., δ 7.97–8.95 ppm) and methyl groups (δ ~2.5 ppm) confirm substitution patterns .
- ESI-MS : Molecular ion peaks (e.g., m/z 339 [M+H]⁺) validate molecular weight .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (not directly cited but inferred from SHELX usage in structural studies) .
Advanced Research Questions
Q. How do 4,7-substituents influence the redox behavior of 1,10-phenanthroline complexes?
- Electrochemical tuning : Electron-donating groups (e.g., -OH, -NH₂) lower reduction potentials, while electron-withdrawing groups (e.g., -Cl) increase them. For example, 4,7-di(pyrrolidin-1-yl) derivatives exhibit shifted redox potentials due to nitrogen lone-pair donation .
- Mechanistic insights : Cyclic voltammetry reveals quasi-reversible redox processes, with proton-coupled electron transfer (PCET) mechanisms in aqueous media .
Q. What strategies resolve contradictions in spectral data for substituted 1,10-phenanthrolines?
- Cross-validation : Compare NMR, MS, and single-crystal XRD data to confirm substitution sites. For instance, discrepancies in aromatic proton shifts may arise from solvent effects or paramagnetic impurities .
- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometry, aiding in spectral assignment .
Q. How can derivatization of 4,7-diol groups enhance metal-binding selectivity?
- Functionalization : Introducing chelating groups (e.g., carboxamides) via nucleophilic substitution improves affinity for transition metals. For example, 4,7-diamino derivatives form stable Ru(II) complexes for luminescence sensing .
- Steric effects : 2,9-Dimethyl groups restrict coordination geometry, favoring octahedral over tetrahedral complexes .
Q. What experimental designs mitigate low yields in nucleophilic substitution reactions?
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve solubility of nucleophiles like carbazole or phenothiazine .
Case Study : Refluxing 4,7-dichloro-1,10-phenanthroline with 9H-carbazole in DMSO yields 70–85% 4,7-di(carbazol-9-yl) derivatives .
Methodological Guidance
Q. Designing experiments for high-throughput synthesis of 4,7-substituted derivatives
Q. Troubleshooting crystallization challenges in 2,9-dimethyl-4,7-diol derivatives
Q. Comparing ligand performance in catalytic systems
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
